Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate

Description

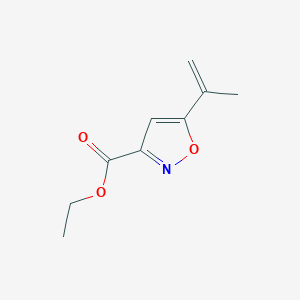

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate is a synthetic heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a prop-1-en-2-yl (isopropenyl) group and at position 3 with an ethyl ester.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 5-prop-1-en-2-yl-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5H,2,4H2,1,3H3 |

InChI Key |

MACXZPCYSWLDIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches

The oxazole ring is typically constructed via cyclocondensation reactions. A common strategy involves reacting α,β-unsaturated carbonyl compounds with hydroxylamine derivatives. For example, ethyl 5-ethoxyisoxazoline-3-carboxylate can undergo hydrolysis and subsequent cyclization under acidic conditions to form the oxazole core . In one protocol, hydroxylamine hydrochloride reacts with an α,β-unsaturated ester in dry ethanol, followed by sodium hydroxide-mediated hydrolysis to yield the oxazole intermediate .

Key Reaction Conditions

-

Reagents : Hydroxylamine hydrochloride, sodium hydroxide, ethanol.

-

Temperature : Room temperature for initial reaction; 80–85°C for hydrogenation steps .

Palladium-Catalyzed Alkylation

Direct alkylation of preformed oxazole esters is a widely used method. Ethyl oxazole-4-carboxylate serves as a starting material, undergoing coupling with 2-bromopropene in the presence of palladium catalysts. A representative procedure involves:

-

Catalyst System : Palladium acetate (4 mol%), 2-(dicyclohexylphosphino)biphenyl (10 mol%), cesium carbonate .

Mechanistic Insight

The reaction proceeds via oxidative addition of the alkyl halide to palladium, followed by transmetallation and reductive elimination to install the prop-1-en-2-yl group at the oxazole’s 5-position .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and selectivity. A modified protocol uses:

-

Substrates : Methyl (S)-2-pyrrolidone-5-carboxylate, trans-crotonaldehyde, acrylonitrile.

-

Conditions : 180°C for 40 minutes under microwave irradiation .

This method reduces reaction times from hours to minutes, though yields remain moderate due to competing side reactions .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to optimize:

-

Mixing Efficiency : Enhanced mass transfer in microreactors minimizes byproduct formation.

-

Temperature Control : Precise thermal management improves selectivity .

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) are reused to reduce costs .

Typical Workflow

-

Oxazole Formation : Cyclocondensation in a flow reactor.

-

Alkylation : Continuous Pd-catalyzed coupling with 2-bromopropene.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Competing alkylation at different oxazole positions necessitates careful catalyst selection .

-

Byproduct Formation : Hydrolysis of the ester group during cyclocondensation is mitigated by using anhydrous conditions .

-

Cost Reduction : Replacing Pd with cheaper metals (e.g., Cu) is under investigation but remains experimental.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ester group can be substituted with other nucleophiles to form amides, acids, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid, while reduction may produce ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-methanol.

Scientific Research Applications

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex oxazole derivatives, which are valuable in organic synthesis and materials science.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active oxazole moiety, which can then participate in various biochemical pathways. The prop-1-en-2-yl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The 1,2-oxazole-3-carboxylate scaffold is highly modular. Variations at position 5 significantly alter physicochemical properties and applications. Key analogs include:

Structural Insights :

- Electron-Withdrawing Groups (e.g., bromoacetyl, fluorophenyl) : Increase molecular polarity and reactivity, making these compounds suitable as electrophilic intermediates .

- Aliphatic Groups (e.g., methyl, isopropenyl) : Reduce polarity, improving lipid solubility for agrochemical applications .

Physicochemical Properties

Key Physical Data:

- Boiling Points: Ethyl 5-methylisoxazole-3-carboxylate: 246.2°C . Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate: Not reported, but fluorinated analogs typically exhibit higher boiling points due to increased molecular weight .

- Density :

- Reactivity : Bromoacetyl and hydroxymethyl derivatives are more reactive toward nucleophiles, enabling functionalization for drug discovery .

Biological Activity

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on diverse research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring, which is known for its biological significance. The compound features a vinyl group at the 5-position of the oxazole, contributing to its reactivity and biological interactions.

Research indicates that compounds containing oxazole moieties often exhibit diverse mechanisms of action, including:

- Enzyme Inhibition : Many oxazole derivatives act as inhibitors of various enzymes, particularly proteases. The vinyl group enhances the electrophilicity of the compound, allowing it to form covalent bonds with cysteine residues in target enzymes.

- Antiviral Activity : Some studies have shown that similar compounds can inhibit viral replication by targeting specific viral enzymes. The mechanism typically involves irreversible binding to the active site of viral proteases, disrupting their function.

Antiviral Activity

In a study evaluating the antiviral properties of related compounds, this compound demonstrated significant antiviral activity against Chikungunya virus (CHIKV). The compound exhibited an effective concentration (EC50) in the nanomolar range, indicating potent antiviral effects. Table 1 summarizes the biological evaluation results:

| Compound | IC50 (nM) | EC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | 60 | 40 | >1000 |

| NHC (Control) | - | 1000 | - |

The selectivity index indicates that this compound is significantly more selective than the control compound NHC.

Enzyme Inhibition Studies

The compound was evaluated for its ability to inhibit cysteine proteases, which play critical roles in various diseases. The inhibition kinetics showed that this compound binds irreversibly to the enzyme's active site:

| Enzyme | Inhibition Type | Kinetic Parameters |

|---|---|---|

| nsP2 Protease | Irreversible | IC50 = 60 nM |

| Other Cysteine Proteases | Competitive/Inhibitory | IC50 values varied |

Study on Antiviral Efficacy

A recent study highlighted the efficacy of this compound against CHIKV in vitro. The compound was tested on human fibroblast MRC5 cells infected with CHIKV. Results indicated a significant reduction in viral load compared to untreated controls.

Structure–Activity Relationship (SAR)

Further investigations into the structure–activity relationship revealed that modifications at various positions on the oxazole ring could enhance or diminish biological activity. For instance:

- Substitution at Position 5 : Introduction of electron-withdrawing groups increased potency.

- Alkene vs. Alkane : The presence of a vinyl group was crucial for maintaining high activity levels against proteases.

Q & A

Q. What synthetic methodologies are typically employed for synthesizing Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate?

The compound is synthesized via multi-step reactions involving cyclization and functionalization. For example, oxazole derivatives are often prepared by reacting ethyl oxazole carboxylate precursors with propenylating agents under controlled conditions (e.g., temperature, pH, and catalysts). Similar compounds, such as ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate, are synthesized through cyclopropane ring formation followed by esterification . Key steps include optimizing reaction time and solvent polarity to minimize side products.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- X-ray crystallography with programs like SHELXL or SHELXS is critical for resolving the 3D structure, particularly for confirming substituent positions (e.g., propenyl vs. cyclopropyl groups) .

- NMR spectroscopy (¹H, ¹³C) identifies functional groups and substitution patterns. For example, the propenyl group’s vinyl protons typically appear as distinct doublets in the ¹H NMR spectrum (δ ~5.5–6.5 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities are reported for structurally analogous oxazole derivatives?

Oxazole carboxylates with substituents like cyclopropyl or bromo groups exhibit antimicrobial and anticancer potential. For example, cyclopropyl-substituted analogs show enhanced activity against Gram-positive bacteria due to increased lipophilicity, while bromo-substituted derivatives act as intermediates in anticancer drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency for propenyl group introduction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) reduce hydrolysis of the ester group .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

Q. How do substituents (e.g., propenyl vs. cyclopropyl) influence the compound’s reactivity and bioactivity?

- Reactivity : The propenyl group’s electron-rich double bond increases susceptibility to electrophilic attack compared to cyclopropyl analogs, enabling functionalization via epoxidation or Diels-Alder reactions .

- Bioactivity : Propenyl-substituted oxazoles may exhibit higher membrane permeability due to reduced steric hindrance compared to bulky cyclopropyl groups, as observed in cytotoxicity assays .

Q. What strategies address stability issues during storage and handling?

- Storage : Amber glass vials at –20°C under inert gas (N₂/Ar) prevent ester hydrolysis and oxidation of the propenyl group .

- Analytical monitoring : Regular HPLC or TLC checks detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Tools like AutoDock Vina model interactions with enzymes (e.g., bacterial dihydrofolate reductase) using the compound’s 3D structure derived from X-ray data .

- QSAR analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity trends observed in analogs .

Q. How to resolve contradictions in reported biological data for oxazole derivatives?

- Comparative assays : Test the compound alongside analogs (e.g., bromo- or amino-substituted derivatives) under identical conditions to isolate substituent effects .

- Mechanistic validation : Use fluorescence polarization or SPR to confirm target binding specificity, ruling out off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.